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An In-Depth Technical Guide to Heneicosanoic Acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Heneicosanoic acid, a saturated fatty acid with a 21-carbon chain, is a naturally occurring lipid found in various biological sources, including human milk and red blood cell membranes. While historically less studied than its even-chained counterparts, recent research has begun to shed light on its potential biological significance, including its role as a potential inhibitor of the p53 tumor suppressor protein. This technical guide provides a comprehensive overview of Heneicosanoic acid, including its chemical properties, biological roles, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

Heneicosanoic acid, also known as heneicosylic acid, is a long-chain saturated fatty acid. Its presence in human milk fat and as a constituent of the phospholipids in the articular cartilage boundary lubricant and red blood cell fatty acids suggests important physiological roles[1][2]. The user's query for "**Heynic acid**" is presumed to be a misspelling of Heneicosanoic acid, as the latter is a well-characterized chemical compound with documented biological relevance, while the former does not correspond to a known chemical entity in major chemical databases[3]. This guide will focus on the known properties and potential applications of Heneicosanoic acid.



Chemical and Physical Properties

A clear understanding of the physicochemical properties of Heneicosanoic acid is fundamental for its application in research and development.

Property	Value	Reference
Molecular Formula	C21H42O2	[1][4]
Molecular Weight	326.56 g/mol	[1]
Alternate Names	Heneicosylic acid, n- Heneicosanoic acid	[1]
CAS Number	2363-71-5	
Appearance	White crystalline powder	[5]
Solubility	Soluble in chloroform (25 mg/ml)	[1]

Biological Significance and Therapeutic Potential

Heneicosanoic acid is more than just a structural component of lipids; it exhibits biological activities that are of interest to the drug development community.

Inhibition of p53 DNA Binding Activity

One of the most notable reported activities of Heneicosanoic acid is its ability to inhibit the dsDNA binding activity of the tumor suppressor protein p53[1]. The p53 pathway is a critical regulator of cell cycle arrest and apoptosis, and its inactivation is a hallmark of many cancers. Molecules that can modulate p53 activity are therefore of significant interest as potential cancer therapeutics.

Component of Biological Membranes and Lubricants

The presence of Heneicosanoic acid in red blood cell membranes and as a part of the phospholipids of the articular cartilage boundary lubricant highlights its importance in maintaining the structural integrity and function of these biological systems[1][2].



Fatty Acid Metabolism and Signaling

As a fatty acid, Heneicosanoic acid is involved in general fatty acid metabolism[6]. While specific signaling pathways involving Heneicosanoic acid are not yet well-elucidated, the broader class of fatty acids is known to play crucial roles in cellular signaling, influencing processes such as inflammation and metabolic regulation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of Heneicosanoic acid.

Quantitative Analysis of Heneicosanoic Acid in Biological Samples

Accurate quantification of Heneicosanoic acid in biological matrices is crucial for understanding its physiological and pathological roles. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for this purpose.

Protocol: GC-MS Analysis of Heneicosanoic Acid in Plasma/Serum

This protocol is adapted from established methods for fatty acid analysis.

- 1. Sample Preparation (Hydrolysis and Extraction):
- To a 100 μL plasma or serum sample, add an internal standard (e.g., a deuterated version of a similar long-chain fatty acid).
- Perform alkaline hydrolysis to release esterified fatty acids by adding 1 mL of 0.5 M NaOH in methanol and incubating at 60°C for 30 minutes.
- Acidify the sample by adding 1 mL of 0.5 M HCl.
- Extract the fatty acids by adding 2 mL of hexane, vortexing for 2 minutes, and centrifuging at 2000 x g for 5 minutes.
- Carefully transfer the upper hexane layer to a new tube. Repeat the extraction once more and combine the hexane layers.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- 2. Derivatization to Fatty Acid Methyl Esters (FAMEs):



- To the dried extract, add 1 mL of 14% boron trifluoride in methanol.
- Incubate at 100°C for 30 minutes.
- After cooling, add 1 mL of water and 2 mL of hexane.
- Vortex and centrifuge as before.
- Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

3. GC-MS Analysis:

- Gas Chromatograph: Use a GC system equipped with a suitable capillary column (e.g., a DB-225ms).
- Injection: Inject 1 μ L of the sample in splitless mode.
- Oven Program: Start at 100°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 10 minutes.
- Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.
- Quantification: Identify the Heneicosanoic acid methyl ester peak based on its retention time and mass spectrum. Quantify using the peak area ratio to the internal standard and a calibration curve prepared with known concentrations of Heneicosanoic acid standard.

In Vitro Cell-Based Assay for p53 Inhibition

To investigate the inhibitory effect of Heneicosanoic acid on p53, a cell-based reporter assay can be employed. This protocol provides a general framework that can be adapted for this purpose.

1. Cell Culture and Treatment:

- Culture a human cell line with a functional p53 pathway (e.g., A549) in appropriate media.
- Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Prepare a stock solution of Heneicosanoic acid in a suitable solvent (e.g., DMSO). Further dilute in cell culture media to the desired final concentrations.
- Treat the cells with varying concentrations of Heneicosanoic acid for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

2. p53 Reporter Assay:

 Co-transfect the cells with a p53-responsive reporter plasmid (containing p53 binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.



- After the treatment period, lyse the cells and measure the luciferase activity using a dualluciferase reporter assay system according to the manufacturer's instructions.
- 3. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
- Calculate the fold change in p53 transcriptional activity relative to the vehicle-treated control.
 A decrease in luciferase activity in the presence of Heneicosanoic acid would indicate inhibition of the p53 pathway.

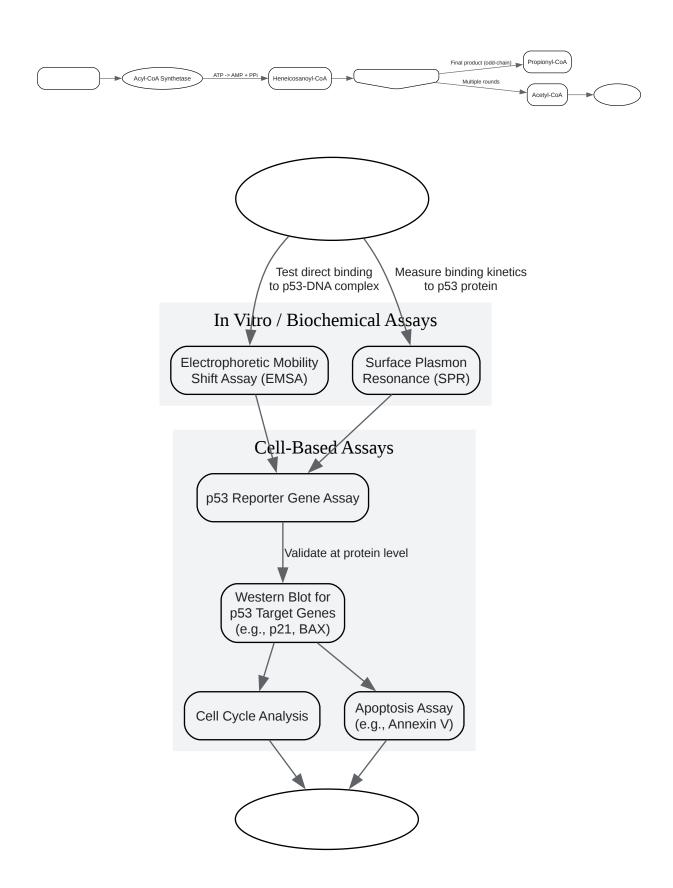
Signaling Pathways and Experimental Workflows

While specific signaling pathways directly involving Heneicosanoic acid are still under investigation, its role as a fatty acid places it within the broader context of lipid metabolism and signaling.

Fatty Acid Metabolism

Heneicosanoic acid, as a saturated fatty acid, is expected to be metabolized through the fatty acid beta-oxidation pathway.





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